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Compound of Interest

Compound Name: Deoxyharringtonine

Cat. No.: B1197191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of the potent anti-leukemia

alkaloid, (-)-deoxyharringtonine. The synthetic strategy, developed by the Gin research group,

employs a convergent approach featuring a novel strain-release rearrangement for the

construction of the core[1]benzazepine system, a vinylogous amide acylation-cycloaddition

cascade to install the spiro-pyrrolidine moiety, and an efficient final esterification to append the

characteristic side chain.[2][3] This protocol is intended to serve as a comprehensive guide for

researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview
The total synthesis of (-)-deoxyharringtonine can be conceptually divided into three key

stages:

Construction of the Cephalotaxine Core: This involves the initial formation of

a[1]benzazepine structure through a key Cope rearrangement of an N-vinyl-2-arylaziridine

intermediate.[1] Subsequent steps focus on the installation of the spiro-fused pyrrolidine ring

system via a 1,3-dipolar cycloaddition of an azomethine ylide.

Synthesis of the Acyl Side Chain: A separate synthetic sequence is employed to prepare the

sterically hindered carboxylic acid side chain.
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Final Esterification: The synthesis culminates in the coupling of the cephalotaxine core with

the prepared side chain using Yamaguchi esterification conditions to yield (-)-

deoxyharringtonine.

Experimental Workflow
The overall workflow for the synthesis is depicted below. Each major stage consists of multiple

synthetic transformations, which are detailed in the experimental protocols section.
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Figure 1: Overall workflow for the total synthesis of (-)-deoxyharringtonine.

Key Signaling Pathways and Mechanisms
A critical step in the synthesis of the cephalotaxine core is the thermal Cope rearrangement of

an N-vinyl-2-arylaziridine intermediate, which proceeds through a concerted-sigmatropic

rearrangement to form the seven-membered benzazepine ring. This is followed by

isomerization to the thermodynamically more stable conjugated system.
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Figure 2: Cope rearrangement for the formation of thebenzazepine core.

Another pivotal transformation is the 1,3-dipolar cycloaddition to construct the spiro-fused

pyrrolidine ring. An azomethine ylide is generated in situ, which then reacts with a

dipolarophile, such as phenyl vinyl sulfone, in a highly stereo- and regioselective manner.
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Figure 3: Logical relationship in the 1,3-dipolar cycloaddition step.

Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of the

cephalotaxine core as reported by Eckelbarger, Wilmot, and Gin in J. Am. Chem. Soc. 2006,

128, 10370-10371.
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Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

Aziridination
Substituted

Styrene

N-Vinyl-2-

arylaziridine

1. Oxime

formation; 2.

LAH reduction; 3.

Condensation

with 3-chloro-2-

cyclopentenone

64

Cope

Rearrangement/I

somerization

N-Vinyl-2-

arylaziridine

Benzazepine

derivative

Cs₂CO₃, 1,4-

dioxane, 100 °C
67

N-alkylation and

O-acylation

Benzazepine

derivative

N-alkylated, O-

acylated product

1. Me₃SiCH₂I,

Cs₂CO₃; 2.

PivCl, AgOTf

-

1,3-Dipolar

Cycloaddition

N-alkylated, O-

acylated product

Spiro-fused

pyrrolidine

TBAT,

PhSO₂CH=CH₂
-

Final steps to

Cephalotaxine

Spiro-fused

pyrrolidine
(-)-Cephalotaxine

Multi-step

sequence
-

Side Chain

Synthesis

β-lactone

formation &

hydrogenation

Hydroxy acid
Carboxylic acid

side chain

1. Yamaguchi

conditions; 2. H₂,

Pd/C

99

Final

Esterification

Yamaguchi

Esterification

(-)-Cephalotaxine

and Side Chain

(-)-

Deoxyharringtoni

ne

2,4,6-

Cl₃C₆H₂COCl,

Et₃N, DMAP

81

Methanolysis of

β-lactone

Acylated

intermediate

(-)-

Deoxyharringtoni

ne

MeOH 76
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Note: Yields for some intermediate steps in the multi-step sequences are not individually

reported in the communication.

Detailed Experimental Protocols
The following protocols are adapted from the supporting information of the primary literature

and are intended for use by trained chemists in a properly equipped laboratory setting.

Synthesis of theBenzazepine Core
Step 1: N-Vinylation and Cope Rearrangement

To a solution of the precursor 2-arylaziridine (1.0 equiv) and 3-chloro-2-cyclopentenone (1.2

equiv) in anhydrous THF (0.1 M) is added triethylamine (1.5 equiv).

The reaction mixture is heated to 60 °C and stirred for 12 hours.

After cooling to room temperature, the solvent is removed under reduced pressure.

The crude N-vinylaziridine is dissolved in 1,4-dioxane (0.05 M), and cesium carbonate (2.0

equiv) is added.

The suspension is heated to 100 °C in a sealed tube for 18 hours.

The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is

concentrated.

The residue is purified by flash column chromatography on silica gel to afford

thebenzazepine derivative.

Synthesis of the Spiro-fused Pyrrolidine
Step 2: N-Alkylation, O-Acylation, and 1,3-Dipolar Cycloaddition

To a solution of thebenzazepine (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added

cesium carbonate (2.0 equiv) and (iodomethyl)trimethylsilane (1.5 equiv). The mixture is

stirred at room temperature for 12 hours.
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The reaction is quenched with water and extracted with ethyl acetate. The combined organic

layers are dried over sodium sulfate, filtered, and concentrated.

The crude N-alkylated product is dissolved in dichloromethane (0.1 M), and silver triflate (1.2

equiv) and pivaloyl chloride (1.2 equiv) are added at 0 °C. The mixture is stirred for 1 hour.

The reaction is filtered through Celite, and the filtrate is concentrated.

The resulting residue is dissolved in anhydrous THF (0.05 M) and cooled to -78 °C. Phenyl

vinyl sulfone (1.5 equiv) is added, followed by the dropwise addition of tetrabutylammonium

triphenyldifluorosilicate (TBAT, 1.1 equiv) in THF.

The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature

overnight.

The reaction is quenched with saturated aqueous ammonium chloride and extracted with

ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate,

filtered, and concentrated.

The crude product is purified by flash column chromatography to yield the spiro-fused

pyrrolidine.

Final Esterification to (-)-Deoxyharringtonine
Step 3: Yamaguchi Esterification and Methanolysis

To a solution of the carboxylic acid side chain (1.5 equiv) in anhydrous toluene (0.1 M) is

added triethylamine (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is

stirred at room temperature for 2 hours.

A solution of (-)-cephalotaxine (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 3.0 equiv) in

toluene is added, and the reaction is stirred at room temperature for 12 hours.

The reaction is diluted with ethyl acetate and washed successively with saturated aqueous

sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and

concentrated.

The crude ester is purified by flash column chromatography.
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The purified intermediate is dissolved in methanol (0.1 M) and stirred at room temperature

for 24 hours to effect the methanolysis of the β-lactone.

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography to afford (-)-deoxyharringtonine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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